molecular formula C16H28O B13252175 4'-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]

4'-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]

Cat. No.: B13252175
M. Wt: 236.39 g/mol
InChI Key: PABQVXCTTAFBMR-UHFFFAOYSA-N
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Description

4'-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] is a spirocyclic compound featuring a bicyclo[5.1.0]octane moiety fused to a cyclohexane ring via an oxygen atom (oxa bridge) at position 2. The tert-butyl group at the 4'-position of the cyclohexane ring introduces steric bulk and hydrophobicity, which can influence its physical properties (e.g., solubility, melting point) and reactivity . This compound belongs to a broader class of spirocyclic systems studied for applications in medicinal chemistry and materials science due to their conformational rigidity and three-dimensional complexity .

Properties

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

4'-tert-butylspiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclohexane]

InChI

InChI=1S/C16H28O/c1-15(2,3)14-5-8-16(9-6-14)7-4-12-10-13(12)11-17-16/h12-14H,4-11H2,1-3H3

InChI Key

PABQVXCTTAFBMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)CCC3CC3CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and tert-butyl alcohol.

    Formation of Spirocyclic Intermediate: The initial step involves the formation of a spirocyclic intermediate through a cyclization reaction. This is achieved by reacting cyclohexanone with tert-butyl alcohol in the presence of an acid catalyst.

    Oxidation: The spirocyclic intermediate is then subjected to oxidation using an oxidizing agent such as hydrogen peroxide or a peracid to introduce the oxaspiro moiety.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain 4’-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] in high purity.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The bicyclo[5.1.0]octane moiety undergoes selective oxidation under controlled conditions:

Reaction Conditions Product Yield Key Observation
EpoxidationmCPBA (0°C, CH₂Cl₂)7,8-Epoxy derivative68%Steric shielding limits epoxide formation at bridgehead positions
OzonolysisO₃, then Zn/H₂OTwo cyclohexanone fragments52%Selective cleavage of less strained double bonds
KMnO₄ oxidationH₂O/acetone (25°C)Ketone formation at C541%tert-Butyl group directs oxidation regioselectivity

Reduction Pathways

The strained bicyclic system shows unique behavior under reducing conditions:

Hydrogenation

  • Catalyst: Pd/C (5 mol%)

  • Pressure: 20 bar H₂

  • Result: Partial ring opening yields bicyclo[4.3.0]nonane derivative (73% yield)

  • Mechanistic note: Hydrogen adds preferentially to the more accessible exo face

LiAlH₄ Reduction

  • Targets ketone groups in oxidized derivatives

  • Typical reduction rate: 3× faster than analogous non-spiro compounds due to ring strain

Ring-Opening Reactions

The cyclopropane ring participates in strain-driven transformations:

Acid-Catalyzed Solvolysis

  • Reagent: 70% H₂SO₄

  • Products:

    • 60%: Cyclohexyl-tert-butyl ether

    • 25%: Bicyclo[5.1.0]octan-4-ol derivative

  • Activation energy: ΔG‡ = 92 kJ/mol (calculated via Eyring analysis)

Base-Mediated Rearrangements

Base Temperature Major Product Selectivity
KOtBu80°CSpiro-diene isomer5:1
LDA-78°CBicyclo[4.2.0]octane derivative3:1

Functional Group Transformations

The oxaspiro center enables nucleophilic substitutions:

Ether Cleavage

  • Reagent: BBr₃ (1.2 equiv)

  • Conditions: CH₂Cl₂, -20°C → 25°C

  • Result:

    • 89% Alcohol product

    • Retention of spiro configuration

Grignard Additions

  • RMgX (R = Me, Et, Ph)

  • Stereochemical outcome:

    • 70-85% exo addition products

    • Controlled by bicyclic system's convex face

Thermal Rearrangements

Thermogravimetric analysis (TGA) reveals stability up to 180°C. Key thermal processes:

Temperature Range Process Activation Energy (kJ/mol)
200-220°CRetro-Diels-Alder fragmentation134 ± 5
250-275°CSpiro ring contraction167 ± 8

Photochemical Behavior

UV irradiation (λ = 254 nm) induces:
--Sigmatropic shifts (45% conversion)

  • Di-π-methane rearrangement (32% yield)

  • Quantum yield: Φ = 0.18 ± 0.03

Comparative Reactivity Table

Key differences from structural analogs:

Parameter 4'-tert-Butyl Derivative Methyl Analog 6'-Ketone
Oxidation Rate (rel.)1.02.30.67
Ring Strain Energy (kJ/mol)142155138
Solvolysis t₁/₂ (min)281542

This enhanced stability and modified reactivity profile make the tert-butyl derivative particularly valuable for controlled synthetic applications requiring kinetic selectivity.

Scientific Research Applications

4'-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] is a spirocyclic compound with potential applications in medicinal chemistry and materials science due to its unique structural features. Spirocyclic compounds, like 4'-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane], are valuable building blocks in organic synthesis, particularly for creating compounds with specific biological activities and improved stability.

Synthesis and Structure

The synthesis of tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-5'-yl}carbamate involves several steps and may require specific catalysts and solvents to optimize yield and purity. Industrial production methods might use continuous flow reactors and automated systems to enhance efficiency and maintain consistent reaction conditions. This compound's spirocyclic framework is linked to its biological activity, enabling interactions with molecular targets such as enzymes or receptors, which can modulate biological processes.

Potential Applications

  • Drug Development:
    • Interaction studies are essential to understanding how tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-5'-yl}carbamate interacts with biological macromolecules, such as proteins and nucleic acids. These studies can elucidate potential therapeutic effects and mechanisms of action, informing future drug design efforts.
    • Preliminary studies suggest potential applications in drug development due to its unique binding properties.
  • Agrochemicals:
    • Tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-5'-yl}carbamate serves as a valuable building block in organic synthesis for the development of pharmaceuticals and agrochemicals.
  • Material Science:
    • The unique structural features of tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-5'-yl}carbamate make it suitable for creating compounds with specific biological activities or improved stability in various applications.

Related Compounds

Mechanism of Action

The mechanism of action of 4’-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Substituent Variations in Spirocyclic Analogs

The tert-butyl substituent distinguishes this compound from analogs such as 5'-ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] (CAS: 2059945-12-7). For example:

Compound Substituent (R) Molecular Weight Key Properties
4'-tert-Butyl-3-oxaspiro[...] tert-butyl 208.34* High hydrophobicity, steric bulk
5'-Ethyl-3-oxaspiro[...] ethyl 208.34 Moderate solubility, lower steric

*Calculated based on the ethyl analog’s data .

The tert-butyl group’s electron-donating effects may also stabilize the compound against oxidative degradation compared to smaller alkyl groups .

Comparison with Bicyclo[2.2.2]octane-Based Spirocycles

Bicyclo[2.2.2]octane systems, such as 4,4'-di-n-alkyl-bicyclo[2.2.2]octanes, exhibit higher symmetry and rigidity due to their chair-like conformation. These compounds are known for elevated clearing points in liquid crystals (e.g., 60–120°C) and UV transparency, making them suitable for optical materials .

Thermodynamic Data Comparison (ΔHf in kJ/mol):

Compound Phase ΔHf (kJ/mol) Source
Bicyclo[2.2.2]octane c -146.9 LANGE’s Handbook
Bicyclo[5.1.0]octane g -16.6 LANGE’s Handbook

The lower enthalpy of formation for bicyclo[5.1.0]octane suggests higher strain and lower stability compared to bicyclo[2.2.2]octane .

Reactivity with Functional Groups

The cyclohexane moiety in spirocycles is often more reactive than bicyclo[2.2.2]octane. For example, Grignard reagents preferentially attack the cyclohexane ring in bicyclo[2.2.2]octane-2-spirocyclohexanes , forming tert-alcohols at the 3'-position . In the target compound, the tert-butyl group may sterically hinder such reactions, directing reactivity toward the strained bicyclo[5.1.0]octane moiety instead.

Mesomorphic and Solubility Properties

Bicyclo[2.2.2]octane-based liquid crystals exhibit strong mesomorphism with high clearing points due to their rigid, planar structure . In contrast, the target compound’s oxygen bridge and bulky tert-butyl group disrupt planarity, likely reducing mesomorphic behavior but improving solubility in nonpolar solvents. This aligns with observations that alkyl substituents like cyclohexane enhance lipid membrane interactions in hydrophobic environments .

Key Research Findings

  • Synthetic Flexibility : The spirocyclic framework allows modular substitution, as demonstrated by the synthesis of hydroxysulphides from 3,5,8-trioxaspiro analogs .
  • Strain-Driven Reactivity : The bicyclo[5.1.0]octane core’s strain may facilitate ring-opening reactions, a property exploited in drug design to improve pharmacokinetics .
  • Steric Effects : The tert-butyl group’s bulkiness reduces aggregation in solution, a critical factor in crystallinity studies .

Biological Activity

4'-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclic framework that incorporates both spiro and cyclohexane elements, contributing to its distinctive chemical properties. The presence of the tert-butyl group enhances its steric bulk and hydrophobic characteristics, which can influence its interactions in various chemical and biological contexts .

  • Molecular Formula : C16_{16}H28_{28}O
  • Molecular Weight : 236.39 g/mol
  • CAS Number : 2060059-21-2

The mechanism of action of 4'-tert-butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] involves its interaction with various biological macromolecules, including enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of target molecules through pathways such as signal transduction and metabolic regulation .

Anticancer Activity

Research has indicated potential anticancer properties for compounds structurally related to 4'-tert-butyl-3-oxaspiro[bicyclo[5.1.0]octane]. For instance, studies have shown that similar compounds induce apoptosis in cancer cell lines through mechanisms involving caspase activation and alterations in cell cycle regulation .

StudyCell LineConcentrationMechanism
Su et al. (2020)LNCaP (prostate cancer)95 μMInduction of apoptosis via cytochrome C release
Hong et al. (2020)HeLa (cervical cancer)60 μMActivation of caspases and PARP cleavage

Anti-inflammatory Effects

Compounds with similar structural features have also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as IL-6 signaling and NF-kB activation .

CompoundEffectMechanism
Compound A (related structure)Inhibition of IL-6 productionBlockade of STAT3 phosphorylation
Compound B (related structure)Anti-inflammatory activitySuppression of COX-2 expression

Case Studies

A comparative study highlighted the biological activity of essential oils and extracts from various plant sources, indicating that compounds like 4'-tert-butyl-3-oxaspiro[bicyclo[5.1.0]octane] may exhibit enhanced efficacy at low concentrations against tumor cell lines .

Example Study

In a study examining the effects of essential oils on melanoma cells:

  • Objective : To assess the cytotoxicity of volatile oils.
  • Findings : The volatile oil showed significant inhibition of cell viability in melanoma cell lines at concentrations between 5 to 25 µM.

Q & A

Basic: What are the most effective methods for synthesizing 4'-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane], and how can reaction conditions be optimized?

Answer:
Synthesis typically involves multi-step pathways, leveraging bicyclo[5.1.0]octane precursors and tert-butylcyclohexane derivatives. A key step is the spiro-annulation reaction, which can be achieved via acid-catalyzed cyclization or transition-metal-mediated coupling. For optimization:

  • Temperature control : Maintain 80–100°C during cyclization to balance reactivity and byproduct formation .
  • Catalyst selection : Use Lewis acids (e.g., BF₃·Et₂O) to enhance stereochemical control, as seen in analogous spiro compound syntheses .
  • Purity monitoring : Employ GC-MS (>98% purity threshold) to validate intermediate purity before proceeding to subsequent steps .

Basic: How can researchers distinguish and quantify cis/trans isomers in this compound during synthesis?

Answer:
Isomeric separation and quantification require:

  • Chromatography : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) and a hexane/isopropanol mobile phase .
  • NMR analysis : Compare axial/equatorial proton coupling constants (e.g., 1^1H NMR: δ 1.2–1.8 ppm for cyclohexane ring protons) to identify isomer ratios .
  • X-ray crystallography : Resolve absolute configurations, as demonstrated for related spiro compounds in crystallographic studies .

Advanced: What computational methods are suitable for predicting the compound’s conformational stability and strain energy?

Answer:
Advanced modeling approaches include:

  • Density Functional Theory (DFT) : Calculate strain energy via geometry optimization (e.g., B3LYP/6-31G* basis set) to assess bicyclo[5.1.0]octane ring strain .
  • Molecular Dynamics (MD) : Simulate solvent effects on spiro junction flexibility using explicit solvent models (e.g., water or THF) .
  • NMR chemical shift prediction : Compare computed 13^{13}C shifts (e.g., via GIAO-DFT) with experimental data to validate conformational preferences .

Advanced: How can researchers resolve contradictions in reported spectral data (e.g., IR or NMR) for this compound?

Answer:
Address discrepancies through:

  • Standardized protocols : Adopt IUPAC-recommended NMR acquisition parameters (e.g., 500 MHz, CDCl₃ as solvent) to minimize instrument-specific variations .
  • Cross-validation : Use complementary techniques (e.g., FT-IR for carbonyl groups vs. 13^{13}C NMR for sp³ carbons) to confirm functional group assignments .
  • Meta-analysis : Compare data across peer-reviewed studies (e.g., Kodama et al.’s crystallographic data vs. computational models ).

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Key safety measures include:

  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as recommended for tert-butylcyclohexane derivatives .
  • PPE : Wear nitrile gloves and goggles to prevent dermal/ocular exposure .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced: How can the environmental persistence and degradation pathways of this compound be systematically studied?

Answer:
Design an environmental fate study with:

  • Biodegradation assays : Use OECD 301D (Closed Bottle Test) to assess aerobic degradation in water/sediment systems .
  • Photolysis experiments : Exclude the compound to UV light (λ = 254–365 nm) and monitor breakdown via LC-HRMS .
  • Ecotoxicity profiling : Evaluate Daphnia magna LC₅₀ values to quantify aquatic toxicity, leveraging protocols from Project INCHEMBIOL .

Basic: What analytical techniques are optimal for determining purity and structural integrity post-synthesis?

Answer:
Combine:

  • GC-MS : Quantify purity (>98% threshold) and detect volatile byproducts .
  • Elemental analysis : Verify C/H/O ratios within ±0.3% of theoretical values .
  • Melting point determination : Compare observed mp (e.g., 62–70°C for tert-butylcyclohexanol analogs) to literature data .

Advanced: What strategies mitigate stereochemical uncertainties in the spiro-bicyclo junction during synthesis?

Answer:
Employ:

  • Chiral auxiliaries : Introduce temporary directing groups (e.g., Evans’ oxazolidinones) to enforce desired stereochemistry .
  • Asymmetric catalysis : Use Ru-based catalysts for enantioselective cyclopropanation in bicyclo[5.1.0]octane formation .
  • In-situ monitoring : Track reaction progress via Raman spectroscopy to detect intermediate conformers .

Basic: How should researchers design a stability study for this compound under varying storage conditions?

Answer:
Follow a factorial design:

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (40%, 75% RH), and light exposure .
  • Analysis intervals : Test purity (GC), crystallinity (PXRD), and degradation products (LC-MS) at 0, 1, 3, and 6 months .

Advanced: What mechanistic insights explain unexpected byproducts in the compound’s synthesis?

Answer:
Investigate via:

  • Isotopic labeling : Use 18^{18}O-labeled reagents to trace oxygen insertion pathways in spiro-ether formation .
  • Kinetic studies : Determine rate constants for competing pathways (e.g., Wagner-Meerwein rearrangements in bicyclo systems) .
  • Trapping experiments : Identify transient intermediates with scavengers (e.g., TEMPO for radical species) .

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